molecular formula C30H37N5O4 B15107014 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B15107014
M. Wt: 531.6 g/mol
InChI Key: NKKAXYQTIXSZDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex tricyclic molecule featuring a fused 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key functional groups include:

  • 6-imino and 2-oxo moieties, which contribute to hydrogen-bonding interactions.
  • A 7-octyl chain, enhancing lipophilicity and membrane permeability.
  • A carboxamide group at position 5, enabling solubility modulation and secondary structure stabilization.

The molecule’s polycyclic architecture suggests conformational rigidity, which may optimize target selectivity.

Properties

Molecular Formula

C30H37N5O4

Molecular Weight

531.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C30H37N5O4/c1-4-5-6-7-8-10-18-35-27(31)22(20-23-28(35)33-26-12-9-11-17-34(26)30(23)37)29(36)32-16-15-21-13-14-24(38-2)25(19-21)39-3/h9,11-14,17,19-20,31H,4-8,10,15-16,18H2,1-3H3,(H,32,36)

InChI Key

NKKAXYQTIXSZDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[840Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imino and oxo groups.

    Substitution: The compound can participate in substitution reactions, particularly at the dimethoxyphenyl and octyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and functional analogs are evaluated below using evidence-derived

Table 1: Structural and Functional Comparison

Feature Target Compound Compound 1 () 7-Oxa-9-aza-spiro[4.5]decane-6,10-dione () Macrocyclic Chelators ()
Core Structure 1,7,9-Triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene Rapamycin analog (presumed macrolide) 7-Oxa-9-aza-spiro[4.5]decane Cyclen/cyclam derivatives (e.g., DOTA, NOTA)
Key Substituents 7-Octyl, 3,4-dimethoxyphenylethyl, carboxamide Variable regions A (39–44) and B (29–36) Benzothiazol-2-yl, dimethylaminophenyl Carboxymethyl, isothiocyanatophenyl
Lipophilicity High (octyl chain) Moderate (shorter alkyl chains) Moderate (aromatic substituents) Low (polar chelating groups)
NMR Shifts (Regions A/B) Not reported, but inferred to differ in substituent-dependent chemical shifts Distinct shifts in regions A/B vs. Rapa N/A N/A
Applications Hypothesized: kinase/protease inhibition, drug development Immunosuppression (Rapa analogs) Organic synthesis intermediates Radiopharmaceuticals, metal chelation

Key Findings

Structural Differentiation via NMR :

  • The target compound’s substituents (e.g., octyl, dimethoxyphenyl) likely occupy regions analogous to positions 29–36 and 39–44 in ’s compounds 1 and 5. These regions exhibit distinct chemical shifts, implying divergent electronic environments and steric effects . For example, the octyl chain may induce upfield/downfield shifts in adjacent protons, altering solubility and binding kinetics.

Spiro vs. Tricyclic Frameworks :

  • Compared to ’s 7-oxa-9-aza-spiro compounds, the target’s tricyclic core lacks a spiro junction but shares rigidity from fused rings. This may enhance metabolic stability but reduce synthetic accessibility .

Functional Group Influence :

  • The 3,4-dimethoxyphenylethyl group distinguishes the target from ’s chelators (e.g., DOTA), which prioritize metal coordination over aromatic interactions. This group’s electron-donating methoxy substituents could enhance π-π stacking in hydrophobic binding pockets.

Research Implications and Limitations

  • Gaps in Data: Explicit biological activity, synthetic routes, and pharmacokinetic data for the target compound are absent in the evidence.
  • Evidence Limitations : The provided materials focus on structural characterization (NMR, synthesis) rather than functional assays. Further exploration of cytotoxicity, binding affinity, and metabolic stability is needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.